molecular formula C21H26ClN B13711105 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride

1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride

Katalognummer: B13711105
Molekulargewicht: 327.9 g/mol
InChI-Schlüssel: GZXIKZIWKIFKRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride is a chemical compound with the molecular formula C₂₁H₂₅N • HCl and a molecular weight of 327.9 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 4,4-diphenylbut-3-en-2-yl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,4-diphenylbut-3-en-2-one and piperidine.

    Reaction Conditions: The 4,4-diphenylbut-3-en-2-one is reacted with piperidine under controlled conditions to form the desired product.

    Purification: The crude product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using more efficient purification techniques to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(4,4-Diphenylbut-3-en-2-yl)piperidine Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Eigenschaften

Molekularformel

C21H26ClN

Molekulargewicht

327.9 g/mol

IUPAC-Name

1-(4,4-diphenylbut-3-en-2-yl)piperidine;hydrochloride

InChI

InChI=1S/C21H25N.ClH/c1-18(22-15-9-4-10-16-22)17-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,17-18H,4,9-10,15-16H2,1H3;1H

InChI-Schlüssel

GZXIKZIWKIFKRP-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.